molecular formula C23H29NO5S B1681678 Simenepag CAS No. 910562-15-1

Simenepag

Cat. No. B1681678
M. Wt: 431.5 g/mol
InChI Key: NGKFLYGSJDSBQC-QUCCMNQESA-N
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Description

Simenepag, also known as AGN-210676, is a small molecule prostaglandin E2 receptor agonist . It has been used in trials studying the treatment of Ocular Hypertension and Glaucoma, Open-Angle . It belongs to the class of organic compounds known as phenylpyrrolidines .


Molecular Structure Analysis

Simenepag has a molecular formula of C23H29NO5S . Its average mass is 431.545 Da and its monoisotopic mass is 431.176636 Da . The structure includes a benzene ring linked to a pyrrolidine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

Simenepag has a molecular formula of C23H29NO5S, an average mass of 431.545 Da, and a monoisotopic mass of 431.176636 Da . The elemental analysis shows that it contains Carbon (64.01%), Hydrogen (6.77%), Nitrogen (3.25%), Oxygen (18.54%), and Sulfur (7.43%) .

Scientific Research Applications

Home Monitoring Device for Cardiovascular Diseases

  • Research Focus : Development of a medical device for monitoring vital parameters in patients with chronic diseases, such as cardiovascular diseases.
  • Application : Optimization of treatment through integrated disease monitoring solutions.
  • Details : R. Ciorap et al. (2009).

Digital Block of a Hardware Simulator for MIMO Radio Channels

  • Research Focus : Development of a hardware simulator of MIMO propagation channels for UMTS and WLAN applications.
  • Application : Testing of mobile radio equipment in controlled conditions.
  • Details : S. Picol et al. (2006).

E-Government in Staffing Administration Services

  • Research Focus : Implementation of E-Government in staffing administration using the staffing management information system (SIMPEG).
  • Application : Streamlining of employee data management.
  • Details : Ida Syafriyani & Yuli Putri Zaituna (2019).

Experimentally Simulating Multidirectional Earthquake Actions

  • Research Focus : Generalized loading protocols for simulating multidirectional earthquake actions on building columns.
  • Application : Structural engineering and safety in low-to-moderate seismicity regions.
  • Details : S. Raza et al. (2021).

Spin-Resolved Magnetic Studies of Nano-sized Magnetic Structures

  • Research Focus : Using scanning ion microscopy with polarization analysis (SIMPA) for magnetic domain imaging.
  • Application : Study of magnetic nano-systems in high-density magnetic recording and sensors.
  • Details : Jian Li & C. Rau (2005).

Simvastatin Nanoparticles in Intestinal Ischemia/Reperfusion Injury

  • Research Focus : Therapeutic action of simvastatin-loaded nanoparticles in intestinal ischemia/reperfusion injury.
  • Application : Treatment strategies in medical conditions involving oxidative stress and inflammation.
  • Details : F. Tong et al. (2017).

Safety And Hazards

Specific safety and hazard information for Simenepag is not available in the sources I found . As with any investigational drug, it’s important to conduct thorough safety assessments in clinical trials.

Future Directions

Simenepag is currently in the investigational stage and has been used in trials studying the treatment of Ocular Hypertension and Glaucoma, Open-Angle . The future directions of Simenepag will likely depend on the outcomes of these and potential future clinical trials.

properties

IUPAC Name

5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFLYGSJDSBQC-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238395
Record name Simenepag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simenepag

CAS RN

910562-15-1
Record name Simenepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simenepag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMENEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LI771S16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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